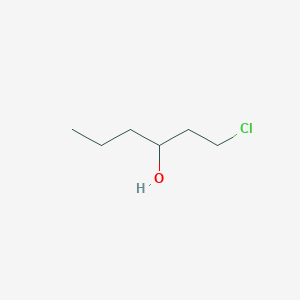

1-Chlorohexan-3-ol

描述

Structure

3D Structure

属性

CAS 编号 |

52418-81-2 |

|---|---|

分子式 |

C6H13ClO |

分子量 |

136.62 g/mol |

IUPAC 名称 |

1-chlorohexan-3-ol |

InChI |

InChI=1S/C6H13ClO/c1-2-3-6(8)4-5-7/h6,8H,2-5H2,1H3 |

InChI 键 |

ATPACXQWJGPUNW-UHFFFAOYSA-N |

规范 SMILES |

CCCC(CCCl)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1 Chlorohexan 3 Ol

Regioselective Functionalization Approaches

Regioselective synthesis of 1-Chlorohexan-3-ol is crucial to ensure the correct placement of the chloro and hydroxyl groups at the C1 and C3 positions, respectively. This can be achieved by carefully choosing the starting materials and reaction conditions to control the outcome of the functionalization reactions.

Hydrochlorination Strategies for Unsaturated Precursors

The synthesis of this compound from unsaturated precursors, such as hexenols, involves the regioselective addition of hydrogen chloride (HCl) across a carbon-carbon double bond. The success of this strategy hinges on controlling the regioselectivity of the addition, which can, in principle, follow either Markovnikov or anti-Markovnikov rules depending on the substrate and reaction conditions.

One potential unsaturated precursor is 1-hexen-3-ol. nist.govnih.gov The addition of HCl to this allylic alcohol would need to proceed in a manner that places the chlorine atom at the C1 position and the hydrogen at the C2 position. Standard electrophilic addition of HCl to an alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the chloride ion adds to the more substituted carbon, which would form the carbocation intermediate. In the case of 1-hexen-3-ol, this would likely lead to the formation of 2-chlorohexan-3-ol. To achieve the desired this compound, an anti-Markovnikov addition would be required. While radical-mediated anti-Markovnikov hydrobromination is a well-established reaction, the corresponding hydrochlorination is less common.

Another potential precursor is 3-hexen-1-ol. wikipedia.orgfoodb.canist.gov In this case, a standard Markovnikov addition of HCl would be expected to place the chlorine atom at the C3 position, adjacent to the hydroxyl group, which is not the desired product. Therefore, methods that promote anti-Markovnikov addition or other regioselective pathways would be necessary. Iron-catalyzed anti-Markovnikov hydroamination and hydroamidation of allylic alcohols have been reported, suggesting that transition metal catalysis could potentially be explored for a formal anti-Markovnikov hydrochlorination. organic-chemistry.orgliv.ac.uknih.gov

Stereoselective Reduction of Chlorinated Ketones

A more direct and controllable route to this compound involves the stereoselective reduction of the corresponding chlorinated ketone, 1-chlorohexan-3-one. This approach allows for the establishment of the stereocenter at the C3 position in a controlled manner.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, and numerous methods are available to achieve high levels of stereoselectivity. tardigrade.in The Meerwein-Pondorf-Verley (MPV) reduction, for example, is known for its specificity for aldehydes and ketones, leaving other reducible functional groups like halogens unaffected. tardigrade.in This makes it a potentially suitable method for the reduction of 1-chlorohexan-3-one.

Modern catalytic methods, particularly asymmetric hydrogenation, offer excellent enantioselectivity in the reduction of ketones. These reactions often utilize chiral catalysts based on metals like ruthenium, rhodium, or iridium. nih.gov The choice of catalyst and reaction conditions can be tuned to favor the formation of either the (R) or (S) enantiomer of the alcohol.

| Precursor | Reduction Method | Product | Key Features |

| 1-Chlorohexan-3-one | Meerwein-Pondorf-Verley Reduction | This compound | Specific for ketones, avoids reduction of the C-Cl bond. tardigrade.in |

| 1-Chlorohexan-3-one | Asymmetric Catalytic Hydrogenation | (R)- or (S)-1-Chlorohexan-3-ol | High enantioselectivity achievable with chiral catalysts. nih.gov |

Halogenation of Hydroxylic Compounds with Positional Control

The synthesis of this compound can also be envisioned starting from a diol precursor, such as hexane-1,3-diol. This approach requires the selective chlorination of the primary hydroxyl group at the C1 position while leaving the secondary hydroxyl group at the C3 position intact.

Achieving such positional control can be challenging, as primary and secondary alcohols can have similar reactivities. However, several reagents and methods have been developed for the selective halogenation of alcohols. For instance, the use of (chloro-phenylthio-methylene)dimethylammonium chloride (CPMA) has been reported for the mild and selective chlorination of primary hydroxyl groups in the presence of unprotected secondary ones. lookchem.com This reagent is prepared from S-phenyl-N,N-dimethyldithiocarbamate and phosgene (B1210022) and is a stable, white solid. lookchem.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) at room temperature. lookchem.com

Another promising method involves the use of triphosgene (B27547) and pyridine (B92270), which has been shown to be effective for the stereoselective chlorination of acyclic aliphatic 1,3-diols. researchgate.netnih.gov While this method was demonstrated for dichlorination, it suggests that with careful control of stoichiometry, selective monochlorination of the primary alcohol in hexane-1,3-diol could be feasible.

| Precursor | Reagent | Product | Key Features |

| Hexane-1,3-diol | (Chloro-phenylthio-methylene)dimethylammonium chloride (CPMA) | This compound | Selective for primary alcohols over secondary alcohols. lookchem.com |

| Hexane-1,3-diol | Triphosgene/Pyridine | This compound | Potential for selective monochlorination under controlled conditions. researchgate.netnih.gov |

Chiral Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is of significant interest for applications where specific stereochemistry is required. This is typically achieved through asymmetric catalysis or biocatalysis.

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation is a powerful tool for the synthesis of chiral alcohols from prochiral ketones. organic-chemistry.org In the context of this compound, this involves the enantioselective hydrogenation of 1-chlorohexan-3-one. The success of this approach relies on the use of a chiral catalyst that can effectively differentiate between the two enantiofaces of the carbonyl group.

Catalysts based on ruthenium and iridium, in combination with chiral ligands such as BINAP or chiral diamines, have been shown to be highly effective for the asymmetric hydrogenation of a wide range of ketones, including α-chloro ketones. nih.govnih.gov For example, Ru(OTf)(S,S)-TsDpen has been used for the asymmetric hydrogenation of α-chloroacetophenone, yielding the corresponding chiral alcohol with high enantiomeric excess. nih.gov The reaction conditions, including the solvent, hydrogen pressure, and temperature, can significantly influence the yield and enantioselectivity. nih.gov

| Substrate | Catalyst System | Product Enantiomer | Enantiomeric Excess (ee) |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | (R)-alcohol | 96% |

| 4-Chromanone | MsDPEN–Cp*Ir complex | Chiral alcohol | 99% |

Table data is based on analogous reactions and illustrates the potential of the methodology for 1-chlorohexan-3-one. nih.gov

Biocatalytic Transformations for Stereoselective Access

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. google.com Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of ketones to alcohols with exceptional enantio- and regioselectivity. google.com The biocatalytic reduction of 1-chlorohexan-3-one could provide access to either the (R) or (S) enantiomer of this compound, depending on the specific enzyme used.

The search for suitable ADHs can be guided by screening commercially available enzymes or by exploring microbial sources. For instance, ketoreductases (KREDs) have been successfully employed for the preparative scale reduction of ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-hydroxy ester with high enantiomeric excess and yield. google.com This substrate is structurally similar to 1-chlorohexan-3-one, suggesting that a similar biocatalytic approach could be successful. The reaction typically employs a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH). google.com

Furthermore, some ADHs from organisms like Candida parapsilosis have been shown to exhibit anti-Prelog stereospecificity, which can be valuable for accessing the opposite enantiomer compared to what is obtained with more common Prelog-selective enzymes.

| Substrate | Biocatalyst | Product | Key Features |

| Ethyl 4-chloro-3-oxobutanoate | Ketoreductase (KRED) with GDH for cofactor regeneration | (S)-ethyl 4-chloro-3-hydroxybutyrate | High yield and >99.5% ee. google.com |

| Various ketones | Alcohol dehydrogenases (ADHs) | Chiral alcohols | High enantio- and regioselectivity, mild reaction conditions. google.com |

Table data is based on analogous reactions and illustrates the potential of the methodology for 1-chlorohexan-3-one.

Chiral Auxiliary-Mediated Syntheses

The synthesis of specific enantiomers of this compound is of significant interest, and chiral auxiliary-mediated synthesis represents a powerful strategy to achieve this. This methodology involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the stereochemical outcome of a reaction. The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product.

One common approach involves the derivatization of a prochiral starting material with a chiral auxiliary to form diastereomers. google.com These diastereomers can then be separated, and the auxiliary group is cleaved to furnish the pure, desired enantiomer. google.com For the synthesis of chiral alcohols, auxiliaries like trans-2-phenylcyclohexanol have been utilized. csic.es

A prominent strategy is the use of sugar-derived auxiliaries, such as diacetone-D-glucose (DAG). This single chiral inducer can be used for the stereoselective synthesis of both (R)- and (S)-enantiomers by altering the reaction conditions, specifically the base used to catalyze the reaction. csic.es For instance, using Hünig's base typically leads to one diastereomer, while pyridine can afford the epimer at the stereocenter. csic.es Although this specific method has been detailed for sulfinate esters, the principle is broadly applicable to other classes of compounds where a prochiral center can be influenced by a chiral auxiliary.

The general process for a chiral auxiliary-mediated synthesis can be outlined as follows:

Attachment: A prochiral precursor to this compound is reacted with a chiral auxiliary to form a diastereomeric intermediate.

Stereoselective Reaction: The key bond-forming reaction occurs, with the chiral auxiliary directing the approach of the reagent to one face of the molecule, thereby creating a new stereocenter with a specific configuration.

Cleavage: The chiral auxiliary is removed from the molecule, releasing the enantiomerically enriched this compound.

If an appropriate prochiral precursor is used, this method allows for the preparation of either (R)-1-chlorohexan-3-ol or (S)-1-chlorohexan-3-ol in high enantiomeric excess. libretexts.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of environmentally benign solvents and the development of sustainable catalytic systems.

Solvent-Free and Aqueous Medium Reactions

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry seeks to replace these with safer alternatives like water or to eliminate the solvent entirely.

Aqueous Medium Reactions: Water is an attractive solvent due to its low cost, non-flammability, and environmental compatibility. The synthesis of haloalcohols, such as this compound, can be achieved in aqueous systems. One industrial method involves the reaction of diols with aqueous hydrohalic acids in water-immiscible organic solvents, representing a step towards greener processes. Further advancements focus on performing such reactions in water, potentially with the aid of phase-transfer catalysts to facilitate the interaction between aqueous and organic reactants. google.com The use of water as a solvent is a significant step toward more sustainable chemical production. chemie-brunschwig.ch

Solvent-Free Reactions (Mechanochemistry): Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has emerged as a promising solvent-free technique. taltech.ee This method can lead to reduced waste and improved safety profiles compared to conventional solvent-based synthesis. researchgate.net For the synthesis of amines from alcohols, a mechanochemical method has been developed using fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and K₂HPO₄ for alcohol activation. researchgate.net While not directly applied to this compound, this demonstrates the potential of solvent-free nucleophilic substitution of alcohols. A similar reaction involving 6-chlorohexan-1-ol showed that mechanochemical activation can be challenging, with some substrates showing low reactivity. taltech.ee

| Reaction Medium | Description | Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Aqueous | Utilizes water as the reaction solvent. | Low cost, non-flammable, environmentally benign. chemie-brunschwig.ch | Poor solubility of some organic substrates, potential for competing hydrolysis reactions. | Reaction of diols with aqueous hydrohalic acids is a viable method for haloalcohol synthesis. |

| Solvent-Free (Mechanochemistry) | Reactions are conducted by milling or grinding solid reactants without a bulk solvent. | Reduces solvent waste, can increase reaction rates, improved safety. researchgate.net | Substrate scope can be limited; requires specialized equipment (milling jars). | Mechanochemical nucleophilic substitution of alcohols has been successfully demonstrated for various substrates. researchgate.net |

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to improve atom economy and reduce waste from stoichiometric reagents.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture and potentially reused, simplifying purification processes and reducing waste. google.com For the related synthesis of 1-chlorohexane (B165106) from 1-hexanol (B41254), a solid phosphonium (B103445) catalyst supported on a polystyrene resin has been developed. This catalyst facilitates the reaction with concentrated hydrochloric acid and can be recovered by simple filtration. google.com

Another green approach involves using catalysts derived from renewable resources. Silica (B1680970) extracted from rice husk ash, an agricultural byproduct, has been functionalized and used as a solid support for various catalysts. ajgreenchem.com For instance, silica with chloride end groups can be a starting point for designing heterogeneous catalysts for a range of chemical reactions. ajgreenchem.com

Catalyst Efficiency and Reaction Conditions: Sustainable catalyst development also focuses on creating systems that operate under mild conditions (lower temperature and pressure), thus saving energy. The goal is to develop technologies that are not only environmentally friendly but also economically viable. oup.com The development of highly efficient catalytic materials is a key strategy for the sustainable development of the chemical industry. oup.com Research into activated carbon as a support for catalysts has also shown promise for a variety of chemical transformations, including oxidation and reduction reactions. tandfonline.com

| Catalyst Type | Example | Application Principle | Sustainability Advantage | Reference |

|---|---|---|---|---|

| Solid-Supported Phosphonium Salt | Tributylphosphine on chloromethylated polystyrene resin | Used for the conversion of 1-hexanol to 1-chlorohexane using HCl. | Easy separation from the reaction mixture by filtration, potential for recycling. | google.com |

| Functionalized Biowaste | Silica from Rice Husk Ash (RHA) | RHA is treated to create silica with specific functional groups (e.g., chloride) to act as a catalyst support. | Utilizes an abundant agricultural waste product, creating value from a low-cost starting material. | ajgreenchem.com |

| Titanium Silicate Catalysts | HTS (a titanium silicate) | Used in oxidation reactions, such as the production of propylene (B89431) oxide with hydrogen peroxide. | High stability and efficiency in green oxidation processes. | oup.com |

Reactivity and Reaction Mechanisms of 1 Chlorohexan 3 Ol

The presence of two functional groups on the hexyl chain dictates the chemical personality of 1-Chlorohexan-3-ol. The reactivity can be directed towards either the C-1 position, bearing the chlorine atom, or the C-3 position, featuring the hydroxyl group, by carefully selecting reagents and reaction conditions.

Nucleophilic Substitution Reactions at the Halogenated Carbon

The primary carbon atom bonded to chlorine is an electrophilic site, susceptible to attack by nucleophiles. This allows for a variety of substitution reactions, which can be categorized into intramolecular and intermolecular pathways.

One of the most notable reactions of 1,3-halohydrins such as this compound is their ability to undergo intramolecular cyclization to form four-membered oxygen heterocycles known as oxetanes. thieme-connect.de This transformation is typically achieved under basic conditions through an intramolecular Williamson ether synthesis. thieme-connect.demdpi.com The base deprotonates the hydroxyl group, forming an alkoxide. The resulting negatively charged oxygen then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine and displacing it to form the cyclic ether. mdpi.com For this compound, this reaction yields 2-propyloxetane.

The efficiency of this ring-closure reaction can be influenced by the choice of base and solvent. Strong bases are generally required to form the alkoxide intermediate. mdpi.com While high yields are possible, the reaction can sometimes compete with side reactions like elimination (Grob fragmentation). thieme-connect.de

| Reagent/Condition | Purpose | Example | Reference |

|---|---|---|---|

| Strong Base (e.g., NaH, NaOMe) | Deprotonation of the hydroxyl group to form the nucleophilic alkoxide | Sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) | thieme-connect.demdpi.com |

| Aprotic Solvent (e.g., THF) | To solvate the reagents without interfering with the reaction | Tetrahydrofuran (THF) | mdpi.com |

| Heat | To provide activation energy for the reaction | Refluxing at 90 °C | mdpi.com |

The primary chloride of this compound can be displaced by a wide array of external nucleophiles. libretexts.orgiitk.ac.in These reactions typically follow an S_N2 pathway, leading to the formation of a new carbon-nucleophile bond. The versatility of this reaction allows for the introduction of various functional groups at the C-1 position, making this compound a useful synthetic building block.

For instance, reaction with amines, such as morpholine, can yield the corresponding N-substituted product. taltech.ee Other common nucleophiles like cyanide, azide, and thiolates can be used to introduce cyano, azido, and thioether functionalities, respectively. Reaction with iodide ions, for example from potassium iodide in acetone, is a classic Finkelstein reaction that would convert this compound into 1-iodohexan-3-ol. doubtnut.comchemsrc.com

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Morpholine | Tertiary Amine (4-(3-hydroxyhexyl)morpholine) | taltech.ee |

| Iodide | Potassium Iodide (KI) | Alkyl Iodide (1-Iodohexan-3-ol) | doubtnut.com |

| Hydroxide | Sodium Hydroxide (NaOH) | Diol (Hexane-1,3-diol) | iitk.ac.in |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (4-hydroxyheptanenitrile) | libretexts.org |

The nucleophilic substitution at the primary halogenated carbon of this compound is mechanistically governed by the principles of S_N2 reactions. libretexts.org The S_N1 (Substitution Nucleophilic Unimolecular) mechanism is highly disfavored for primary halides because it would require the formation of a very unstable primary carbocation.

Key characteristics of the dominant S_N2 (Substitution Nucleophilic Bimolecular) pathway include:

Kinetics : The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile.

Stereochemistry : The reaction proceeds with an inversion of configuration at the electrophilic carbon. While the C-1 of this compound is not a stereocenter, this principle is fundamental to the S_N2 mechanism. pearson.com

Steric Effects : S_N2 reactions are sensitive to steric hindrance. As a primary halide, the C-1 position is relatively unhindered, facilitating the backside attack by the nucleophile. libretexts.org Studies comparing the reactivity of 1-chlorohexane (B165106) and 2-chlorohexane (B1581597) show that the primary halide is significantly more reactive in S_N2 reactions. doubtnut.com

The S_Ni (Substitution Nucleophilic internal) mechanism is generally not considered for alkyl halides unless the hydroxyl group is first converted into a different type of leaving group in situ, for example, by reacting it with thionyl chloride. open.edu In some specialized cases, such as under electrochemical conditions, substitution may proceed through radical intermediates rather than conventional ionic pathways. acs.org

Reactions Involving the Hydroxyl Group

The secondary alcohol at C-3 provides another site for chemical modification, including esterification, etherification, and oxidation.

The hydroxyl group of this compound can undergo esterification when reacted with a carboxylic acid or its derivatives (like an acyl chloride or anhydride), typically in the presence of an acid catalyst. weebly.com This reaction yields an ester, a class of compounds often associated with pleasant odors.

Etherification can also be achieved. In a Williamson-type synthesis, the alcohol can be deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide to form an ether. Standard etherification procedures are well-established for alcohols. rsc.org

| Reaction Type | Reactant | Product | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (1-chlorohexan-3-yl R-carboxylate) | weebly.com |

| Etherification | 1) Base (e.g., NaH) 2) Alkyl Halide (R-X) | Ether (1-chloro-3-(R-oxy)hexane) | rsc.org |

Oxidation of the secondary alcohol at the C-3 position yields the corresponding ketone, 1-chlorohexan-3-one. nih.gov This transformation can be accomplished using a variety of oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃) are commonly used to convert secondary alcohols to ketones without affecting other functional groups like the primary chloride. iitk.ac.in

The resulting β-chloroketone, 1-chlorohexan-3-one, is a valuable synthetic intermediate. lookchem.com The presence of both a carbonyl group and a halogen allows for further functionalization. For example, α- and β-haloketones are precursors for the synthesis of various heterocyclic compounds, such as substituted thiazoles or spirocyclic amines, through reactions with appropriate nucleophiles. lookchem.comwhiterose.ac.uk They can also participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. acs.org

Dehydration and Elimination Pathways to Olefinic Products

The dehydration of alcohols to form alkenes is a fundamental elimination reaction, typically catalyzed by strong acids like sulfuric or phosphoric acid. scienceready.com.aulibretexts.org For a secondary alcohol such as this compound, the reaction generally proceeds through an E1 mechanism, although an E2 pathway can also be operative. csueastbay.edu

The E1 mechanism involves two main steps:

Protonation of the hydroxyl group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). organicchemistrytutor.commasterorganicchemistry.com

Formation of a carbocation: The water molecule departs, leading to the formation of a secondary carbocation at the C3 position. organicchemistrytutor.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. libretexts.org

In the case of this compound, deprotonation can occur from either C2 or C4, leading to a mixture of isomeric alkene products. The regioselectivity of this step is generally governed by Zaitsev's rule , which predicts that the more substituted (and thus more stable) alkene will be the major product. scienceready.com.auorganicchemistrytutor.comucalgary.ca Therefore, removal of a proton from C4 is expected to be favored over removal from C2, as it leads to a more substituted double bond.

The primary potential products are:

1-Chlorohex-3-ene (from deprotonation at C4)

1-Chlorohex-2-ene (from deprotonation at C2)

| Potential Product | Formation Pathway | Governing Principle | Expected Yield |

| cis/trans-1-Chlorohex-3-ene | Deprotonation from C4 | Zaitsev's Rule | Major |

| cis/trans-1-Chlorohex-2-ene | Deprotonation from C2 | Hofmann-type product | Minor |

Rearrangement Reactions and Fragmentations

Carbocationic intermediates, such as those formed during the acid-catalyzed dehydration of this compound, are susceptible to rearrangement to form more stable species. msu.edumasterorganicchemistry.com This can lead to products with a different carbon skeleton or altered positioning of functional groups.

Halogen Migration Studies

While direct studies on this compound are scarce, the migration of halogens in related haloalcohols can occur through neighboring group participation. In this molecule, a 1,3-migration of the chlorine atom is a possibility. One potential mechanism involves the participation of the hydroxyl group. Under certain conditions, the hydroxyl group could act as an internal nucleophile, attacking the carbon bearing the chlorine atom (C1) to form a cyclic oxetane (B1205548) intermediate. Subsequent ring-opening by a nucleophile could lead to a rearranged product.

Alternatively, in reactions involving cationic intermediates, the formation of a bridged halonium ion could facilitate migration. However, the most discussed rearrangements for this substrate involve skeletal shifts driven by carbocation stability. Research on the enzymatic halogenation of allyl halides has shown that the migration of an allylic halogen can occur, paralleling non-enzymatic reactions where neighboring group effects are significant. nih.gov Gold-catalyzed transformations of haloallenyl ketones have also been shown to proceed via 1,2-halogen migrations through halirenium intermediates. organic-chemistry.org

Skeletal Rearrangements Under Acidic or Basic Conditions

Under Acidic Conditions: The secondary carbocation formed at C3 during acid-catalyzed dehydration is a key intermediate for skeletal rearrangements. msu.eduacs.org This carbocation can be stabilized by a 1,2-hydride shift , where a hydrogen atom from an adjacent carbon migrates to the positively charged center. masterorganicchemistry.com

Path A: Hydride shift from C2: A hydride shift from C2 to C3 would result in a new secondary carbocation at C2. This rearranged carbocation would then undergo deprotonation to yield a mixture of alkenes, such as 6-chlorohex-2-ene.

Path B: Hydride shift from C4: A hydride shift from C4 to C3 would generate a different secondary carbocation at C4. Subsequent elimination would produce alkenes like 1-chlorohex-2-ene, which is also a non-rearranged product.

The driving force for these shifts is the formation of a more stable carbocation, although in this case, the shift would be from one secondary carbocation to another. The relative stability would be influenced by the electronic effect of the distant chloro-substituent. Such rearrangements are common in reactions of secondary alcohols and can lead to a complex mixture of products. masterorganicchemistry.com

Under Basic Conditions: Under strongly basic conditions (e.g., using NaH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide is a potent nucleophile and can undergo an intramolecular S_N2 reaction. masterorganicchemistry.com In this compound, the alkoxide at C3 can attack the electrophilic carbon at C1, displacing the chloride ion to form a four-membered cyclic ether, 2-propyl-oxetane . This intramolecular cyclization is often favored over intermolecular reactions when a five- or six-membered ring can be formed, but four-membered rings can also form, albeit typically at a slower rate.

| Condition | Intermediate | Rearrangement Type | Potential Product(s) |

| Acidic (e.g., H₂SO₄, heat) | Secondary Carbocation (at C3) | 1,2-Hydride Shift | Rearranged alkenes (e.g., 6-chlorohex-2-ene) |

| Basic (e.g., NaH) | Alkoxide | Intramolecular S_N2 Cyclization | 2-Propyl-oxetane |

Radical Chemistry of this compound

The study of alkoxy radicals generated from alcohols provides insight into powerful C-H and C-C bond functionalization strategies. nih.govrsc.org

Alkoxy Radical Generation and Reactivity

The 1-chlorohexan-3-oxyl radical can be generated from this compound through various methods, such as reaction with hypervalent iodine reagents (e.g., PhI(OAc)₂/I₂) or via photoredox or transition metal catalysis. nih.govrsc.org Once formed, this highly reactive alkoxy radical can undergo several key reactions. nih.govmdpi.com

β-Scission (Fragmentation): This process involves the homolytic cleavage of a carbon-carbon bond β to the oxygen atom, yielding a carbonyl compound and a carbon-centered radical. mdpi.comrsc.org The 1-chlorohexan-3-oxyl radical can fragment in two ways:

Cleavage of the C2-C3 bond: This would produce propanal and a 3-chloropropyl radical.

Cleavage of the C4-C5 bond: This is not a β-scission pathway. The correct second pathway is cleavage of the C3-C4 bond, which would yield 1-chloro-propanone and a propyl radical. β-scission favors the pathway that produces the more stable radical.

Intramolecular Hydrogen Atom Transfer (HAT): This is often a highly favored pathway for alkoxy radicals, particularly when it can proceed through a five- or six-membered cyclic transition state. nih.gov For the 1-chlorohexan-3-oxyl radical, a 1,5-HAT is the most probable pathway. The oxygen radical abstracts a hydrogen atom from C5, which proceeds through a stable six-membered transition state. This generates a water molecule and a more stable carbon-centered radical at the C5 position. This new radical can then be trapped or undergo further reactions. rsc.orgwikipedia.org

| Radical Pathway | Description | Resulting Products/Intermediates |

| β-Scission (C2-C3) | Fragmentation of the carbon skeleton. | Propanal + 3-chloropropyl radical |

| β-Scission (C3-C4) | Fragmentation of the carbon skeleton. | 1-Chloro-3-propanone + Propyl radical |

| 1,5-Hydrogen Atom Transfer | Intramolecular H-abstraction via a 6-membered transition state. | Generates a C5-centered radical intermediate. |

Halogen Atom Transfer Reactions

Halogen Atom Transfer (XAT) is a process where a halogen atom is transferred from a molecule to a radical. nih.gov This has become a versatile method for generating carbon radicals from alkyl halides under mild conditions. nih.govacs.org

In the context of this compound, XAT could occur via several mechanisms:

Intermolecular XAT: An externally generated radical (R•) could abstract the chlorine atom from C1 of this compound to form R-Cl and a hexan-3-ol-1-yl radical. The efficiency of this process depends on the nature of the abstracting radical and the bond dissociation energy of the C-Cl bond.

Intramolecular XAT: A more complex pathway could involve an initial HAT or other radical-forming reaction, followed by an intramolecular XAT. For instance, if a radical is generated at C5 via a 1,5-HAT from the corresponding alkoxy radical, a subsequent intramolecular 1,5-XAT could occur, where the C5 radical abstracts the chlorine from C1. This would result in a cyclization to form a substituted cyclopentane (B165970) or lead to other rearranged products. Such radical translocation processes are powerful tools in synthesis. tandfonline.com

The interplay between HAT and XAT processes allows for the strategic formation of specific radical intermediates that can be harnessed for further functionalization, overriding traditional reactivity patterns. rsc.org

Photoredox-Mediated Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to initiate single-electron transfer processes and generate highly reactive radical intermediates from a variety of organic precursors. diva-portal.org This methodology has been successfully applied to a wide range of transformations, including the functionalization of alcohols and haloalkanes. diva-portal.orgacademictree.org In principle, the structure of this compound, containing both a hydroxyl group and a secondary alkyl chloride, presents opportunities for several photoredox-mediated reaction pathways.

However, a thorough review of the scientific literature reveals a notable absence of specific studies focused on the photoredox-mediated transformations of this compound. While general methodologies for the photoredox-catalyzed reactions of beta-haloalcohols and other related substrates have been developed, dedicated research detailing the application of these methods to this compound, including specific catalysts, reaction conditions, and product outcomes, is not currently available.

General principles of photoredox catalysis suggest that this compound could potentially undergo transformations through pathways involving either the alcohol or the alkyl chloride moiety. For instance, the alcohol group could be activated to form an alkoxy radical, or the carbon-chlorine bond could be cleaved to generate a secondary alkyl radical. These reactive intermediates could then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions.

Despite these possibilities, the lack of empirical data means that no specific reaction schemes or detailed research findings for the photoredox-mediated transformations of this compound can be presented. The following data table, therefore, remains empty, pending future research in this area.

Interactive Data Table: Summary of Photoredox-Mediated Transformations of this compound

| Catalyst System | Substrate(s) | Solvent | Light Source | Product(s) | Yield (%) | Reference |

|---|

Future investigations are required to explore and document the potential of this compound in the field of photoredox catalysis.

Stereochemical Investigations of 1 Chlorohexan 3 Ol

Elucidation of Absolute and Relative Configuration

1-Chlorohexan-3-ol possesses a single stereogenic center at the C-3 position, where the hydroxyl group is attached. The presence of this chiral center means the compound can exist as a pair of enantiomers: (R)-1-chlorohexan-3-ol and (S)-1-chlorohexan-3-ol. The absolute configuration (R or S) describes the specific three-dimensional arrangement of the four different substituents (–H, –OH, –CH2CH2Cl, and –CH2CH3) around this carbon atom.

The determination of the absolute configuration for a specific enantiomer of this compound would rely on established analytical techniques. While direct X-ray crystallographic analysis of the alcohol itself may be challenging due to its liquid state at room temperature, it can be readily converted into a crystalline derivative. Reaction with a heavy-atom-containing chiral reagent could yield a solid diastereomer suitable for single-crystal X-ray analysis, which provides an unambiguous assignment of the absolute stereochemistry.

Alternatively, spectroscopic methods are widely employed. One common strategy involves the formation of diastereomeric derivatives by reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.gov The resulting Mosher's esters exhibit distinct signals in their ¹H and ¹³C NMR spectra, and the differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration of the original alcohol. rsc.orgrsc.org Other methods include the correlation of optical rotation with known compounds of similar structure or the use of vibrational circular dichroism (VCD).

Since there is only one stereocenter, the concept of relative configuration (e.g., syn/anti or cis/trans) is not applicable to the this compound molecule itself. However, the relative orientation of substituents becomes critical during its synthesis, for instance, in the stereoselective reduction of a prochiral ketone or the ring-opening of a cyclic precursor. masterorganicchemistry.comchemistrysteps.com

Diastereoselective and Enantioselective Transformations

Accessing enantiomerically pure or enriched forms of this compound is paramount for its potential use as a chiral building block. This is primarily achieved through enantioselective transformations, most notably the asymmetric reduction of its corresponding prochiral ketone, 1-chlorohexan-3-one.

A variety of chiral reducing agents and catalytic systems have been developed for the enantioselective reduction of ketones. These include borane (B79455) reagents in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) and asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes. The choice of catalyst and reaction conditions dictates which enantiomer of the alcohol is formed preferentially.

Furthermore, stereoselective syntheses of related β-halohydrins have been extensively documented and these methods are applicable to the synthesis of this compound. Key strategies include:

Asymmetric Aldol Reactions: The reaction between chloroacetone (B47974) and an appropriate aldehyde catalyzed by a chiral organocatalyst, such as the amino acid L-tert-leucine, can produce α-chloro-β-hydroxy ketones with high diastereoselectivity (syn selectivity) and enantioselectivity (up to 95% ee). thieme-connect.comcjcatal.com Subsequent reduction of the ketone would yield the corresponding chlorohydrin.

Regio- and Stereoselective Ring-Opening of Epoxides: The ring-opening of a suitable epoxide, such as 1,2-epoxyhexane, with a chloride source can be catalyzed by various Lewis acids or enzymes. For example, ceric ammonium (B1175870) nitrate (B79036) has been shown to effectively catalyze the ring-opening of epoxides with halide ions, proceeding with high regio- and stereoselectivity. tandfonline.com This reaction typically occurs via an Sₙ2-type mechanism, resulting in an anti-addition product. masterorganicchemistry.com

Chiral Resolution Techniques for Enantiopure this compound

When an enantioselective synthesis is not viable or if a racemic mixture is produced, the separation of enantiomers (resolution) is necessary to obtain the pure (R) and (S) forms.

Chromatographic Separation Methods

Direct separation of enantiomers can be achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). google.comgoogle.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For alcohols and their derivatives, CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) are common. For instance, cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support is a well-known CSP used for resolving a wide range of racemates. researchgate.net The separation of this compound enantiomers would likely be performed in normal-phase mode, using a mobile phase such as a mixture of n-hexane and isopropanol. researchgate.net Gas chromatography (GC) with a chiral capillary column is another potential method for direct resolution.

Derivatization and Crystallization for Diastereomer Resolution

A classical and robust method for resolution involves converting the pair of enantiomers into a pair of diastereomers. This is achieved by reacting the racemic this compound with a single enantiomer of a chiral resolving agent. For an alcohol, a chiral carboxylic acid is a typical choice, forming diastereomeric esters.

These diastereomers possess different physical properties, such as solubility, which often allows for their separation by fractional crystallization. Once a single diastereomer is isolated in pure form, the chiral auxiliary (the resolving agent) is chemically removed to yield the desired enantiopure this compound.

An alternative to crystallization is the chromatographic separation of the diastereomers, which can be done on a standard, non-chiral silica gel column, as diastereomers have different physical properties.

Enzymatic kinetic resolution is another powerful technique. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor (e.g., vinyl acetate). evitachem.comumich.edu This leaves one enantiomer unreacted while the other is converted to its ester. The resulting mixture of the acylated and unreacted alcohol can then be easily separated by standard chromatography.

Conformational Analysis and Rotational Isomerism

The three-dimensional shape and flexibility of this compound are defined by the rotations around its carbon-carbon single bonds. The most significant rotations influencing the molecule's conformation are around the C1-C2 and C2-C3 bonds. Computational studies on analogous β-halohydrins provide significant insight into the conformational preferences of this compound. yu.edu.jo

The analysis of various conformers reveals that the most stable arrangements are those that allow for the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the chlorine atom. yu.edu.jo This stabilizing interaction occurs when the C-O and C-Cl bonds are gauche to each other. The conformers are typically described by the dihedral angles between key bonds.

| Conformer Type | Dihedral Angle (θXC1C2O) | Dihedral Angle (θHOC2C1) | Relative Stability | Key Feature |

| gauche-gauche (g⁻, g⁺) | ~60° | ~60° | Most Stable | Intramolecular H-bond |

| gauche-anti | ~60° | ~180° | Less Stable | No H-bond |

| anti-gauche | ~180° | ~60° | Less Stable | No H-bond |

| anti-anti | ~180° | ~180° | Least Stable | Steric repulsion, no H-bond |

This table is based on general findings for β-halohydrins from computational studies. yu.edu.jo

The energy barrier for rotation around the C-C bonds in these types of halohydrins is relatively low, typically in the range of 6-7 kcal/mol. yu.edu.jo This means that at room temperature, the molecule is not locked into a single conformation but exists as a dynamic equilibrium of interconverting rotamers, though it will predominantly reside in the lower-energy, hydrogen-bonded conformations.

Advanced Spectroscopic and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Chlorohexan-3-ol, allowing for the unambiguous assignment of every proton and carbon atom.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules often exhibit signal overlap that requires more advanced methods for resolution. omicsonline.org Two-dimensional (2D) NMR techniques are essential for the complete structural assignment of this compound. omicsonline.orgipb.pt

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.comnumberanalytics.com For this compound, a COSY spectrum would show correlations between the protons at C-1 and C-2, C-2 and C-3, C-3 and C-4, C-4 and C-5, and C-5 and C-6, confirming the linear hexyl chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. columbia.edu It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). columbia.edu For example, the carbon signal around 70 ppm would show a correlation to the proton signal of the CH-OH group at C-3.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for this compound Predicted chemical shifts (in ppm) in CDCl₃ are based on standard values for similar functional groups.

| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (-CH₂Cl) | ~3.65 (t) | ~48.5 | C-2, C-3 |

| 2 (-CH₂) | ~1.90 (m) | ~38.0 | C-1, C-3, C-4 |

| 3 (-CHOH) | ~3.75 (m) | ~70.0 | C-1, C-2, C-4, C-5 |

| 4 (-CH₂) | ~1.50 (m) | ~36.5 | C-2, C-3, C-5, C-6 |

| 5 (-CH₂) | ~1.35 (m) | ~22.5 | C-3, C-4, C-6 |

| 6 (-CH₃) | ~0.92 (t) | ~14.0 | C-4, C-5 |

Since C-3 is a stereocenter, this compound is a chiral molecule existing as a pair of enantiomers (R and S). To determine the enantiomeric excess (ee) of a sample, chiral NMR shift reagents can be employed. scilit.comresearchgate.net These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), which are themselves chiral. libretexts.org

When added to a solution of a chiral analyte like this compound, the shift reagent forms diastereomeric complexes with each enantiomer. libretexts.orgnih.gov These diastereomeric complexes have slightly different magnetic environments, leading to the separation of previously overlapping signals in the NMR spectrum. arkat-usa.org By integrating the distinct peaks corresponding to the R and S enantiomers, the enantiomeric excess can be calculated directly. libretexts.org A study on the related compound (R)-1-chlorohexan-2-ol successfully used a europium-based chiral shift reagent to determine its enantiomeric excess to be approximately 95%. nih.gov

Table 2: Hypothetical ¹H NMR Signal Splitting for a Scalemic Mixture of this compound with a Chiral Shift Reagent

| Proton | Original Shift (δ, ppm) | Shift with Reagent (R-enantiomer) | Shift with Reagent (S-enantiomer) | Induced Shift Difference (ΔΔδ) |

|---|---|---|---|---|

| H-3 (-CHOH) | ~3.75 | ~5.85 | ~5.80 | 0.05 |

| H-1 (-CH₂Cl) | ~3.65 | ~4.98 | ~4.95 | 0.03 |

Molecules are not static; they undergo various dynamic processes, such as bond rotations, which can be studied by dynamic NMR (DNMR). unibas.itlibretexts.org For this compound, rotation around the C-C bonds, particularly the C(2)-C(3) and C(3)-C(4) bonds, can be investigated by recording NMR spectra at different temperatures. nih.gov

At room temperature, these rotations are typically fast on the NMR timescale, resulting in averaged signals. libretexts.org As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange rate can become slow enough that distinct signals for different stable conformers (e.g., anti and gauche) appear. unibas.it By analyzing the changes in the spectral lineshape, including the point of coalescence, the rate constants (k) and the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. unibas.it This provides valuable data on the molecule's conformational preferences and flexibility.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining elemental compositions and identifying transient species in a reaction.

HRMS is instrumental in elucidating reaction mechanisms by detecting and identifying short-lived intermediates. mdpi.com A plausible synthesis of this compound involves the nucleophilic ring-opening of an epoxide, such as 1,2-epoxyhexane, by a chloride source, or the reaction of an organometallic reagent with a chloro-ketone like 1-chlorohexan-3-one. libretexts.orgmasterorganicchemistry.comnih.gov

For example, in the acid-catalyzed ring-opening of 1,2-epoxyhexane, HRMS could detect the protonated epoxide intermediate. The extremely high mass accuracy of HRMS allows for the determination of the elemental formula of an ion, distinguishing it from other species with the same nominal mass. brentford.hounslow.sch.uk

Table 3: Exact Masses of Potential Intermediates in the Synthesis of this compound

| Potential Intermediate | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Protonated 1,2-Epoxyhexane | [C₆H₁₃O]⁺ | 101.09664 |

| Tetrahedral intermediate (from Grignard addition to 1-Chlorohexan-3-one) | [C₈H₁₆ClMgO]⁻ | 195.06856 (for ethyl Grignard) |

| This compound (Molecular Ion) | [C₆H₁₃³⁵Cl O]⁺· | 136.06549 |

| This compound (M+2 Isotope Peak) | [C₆H₁₃³⁷Cl O]⁺· | 138.06254 |

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo characteristic fragmentation, providing a fingerprint that helps to confirm its structure. libretexts.org For alcohols, two primary fragmentation pathways are common: alpha-cleavage and dehydration. libretexts.orgwhitman.edu

Alpha-Cleavage: The bond adjacent to the carbon bearing the hydroxyl group breaks. For this compound, this can occur in two ways:

Loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized cation at m/z 107 (for ³⁵Cl) and 109 (for ³⁷Cl).

Loss of a chloropropyl radical (•CH₂CH₂CH₂Cl) to form a cation at m/z 57.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion leads to a peak at m/z 118 (for ³⁵Cl) and 120 (for ³⁷Cl). whitman.edu

Halogen-related Fragmentation: The presence of chlorine is readily identified by the characteristic M+2 isotope pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. acs.org Loss of HCl can also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 136 / 138 | [C₆H₁₃ClO]⁺· | Molecular Ion (M⁺·) |

| 118 / 120 | [C₆H₁₀Cl]⁺ | Dehydration (M⁺· - H₂O) |

| 107 / 109 | [C₄H₈ClO]⁺ | α-cleavage (Loss of •C₂H₅) |

| 57 | [C₃H₅O]⁺ | α-cleavage (Loss of •C₃H₆Cl) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its key functional groups. The spectra are dominated by features corresponding to the hydroxyl (-OH), carbon-chlorine (C-Cl), and carbon-oxygen (C-O) bonds, alongside the hydrocarbon backbone vibrations.

The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band typically observed in the 3400–3200 cm⁻¹ region. wiley.comlibretexts.org This band is characteristic of the O-H stretching vibration of an alcohol engaged in intermolecular hydrogen bonding. libretexts.orgspectroscopyonline.com The significant broadening of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample, which causes a distribution of O-H bond vibrational frequencies. libretexts.org In a dilute solution with a nonpolar solvent, a sharper, non-bonded O-H stretch may appear at a higher frequency, typically around 3635–3620 cm⁻¹ for a secondary alcohol. wiley.com

The carbon-oxygen (C-O) stretching vibration provides a key diagnostic peak for identifying the alcohol as secondary. For secondary alcohols, this intense absorption is typically found in the 1150–1075 cm⁻¹ range in both IR and Raman spectra. wiley.comspectroscopyonline.com This is distinct from primary alcohols (approx. 1075-1000 cm⁻¹) and tertiary alcohols (approx. 1210-1100 cm⁻¹). spectroscopyonline.com

The carbon-chlorine (C-Cl) bond gives rise to a strong absorption in the fingerprint region of the spectrum. For chloroalkanes, the C-Cl stretching vibration typically occurs in the 850–550 cm⁻¹ range. uc.eduorgchemboulder.com The exact position can be influenced by the conformation of the molecule. Other notable vibrations include the C-H stretching modes of the alkyl chain just below 3000 cm⁻¹ and various bending vibrations (CH₂, CH₃) between approximately 1470 cm⁻¹ and 1370 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Notes |

| O-H | Stretch (H-bonded) | 3400 - 3200 | Strong, Broad | Broadness is indicative of intermolecular hydrogen bonding. libretexts.org |

| C-H (sp³) | Stretch | 2960 - 2850 | Strong to Medium | Characteristic of the hexyl chain. |

| C-O | Stretch | 1150 - 1075 | Strong | Position is diagnostic for a secondary alcohol. wiley.comspectroscopyonline.com |

| O-H | In-plane bend | 1350 - 1260 | Medium, Broad | Often coupled with C-H bending modes. wiley.com |

| C-Cl | Stretch | 850 - 550 | Strong to Medium | Located in the fingerprint region. orgchemboulder.com |

| O-H | Out-of-plane bend | ~650 | Medium, Broad | A broad band characteristic of associated alcohols. spectroscopyonline.com |

This table presents generalized frequency ranges. Specific values for this compound would require experimental measurement.

X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment

The this compound molecule possesses a chiral center at the C-3 carbon atom, meaning it can exist as a pair of enantiomers, (R)-1-chlorohexan-3-ol and (S)-1-chlorohexan-3-ol. While spectroscopic methods like NMR can confirm the connectivity, they cannot typically determine the absolute configuration of a single enantiomer without a chiral reference. X-ray crystallography is the benchmark technique for the unambiguous determination of a molecule's three-dimensional structure and, consequently, its absolute stereochemistry. tcichemicals.com

However, X-ray crystallography requires a well-ordered single crystal, and many simple chiral alcohols like this compound are liquids or low-melting solids that are difficult to crystallize. tcichemicals.com To overcome this limitation, a common and effective strategy is to convert the alcohol into a crystalline derivative. This is typically achieved by reacting the alcohol with a suitable carboxylic acid (or its derivative) to form an ester.

The choice of derivatizing agent is crucial. Often, an acid containing a "heavy" atom (e.g., bromine, chlorine, or sulfur) is used, such as p-bromobenzoic acid or dichlorophthalic acid. tcichemicals.com The presence of a heavy atom in the crystal structure facilitates the determination of the absolute configuration through the anomalous dispersion effect, providing a reliable internal reference. tcichemicals.com Alternatively, derivatization with a chiral auxiliary of a known absolute configuration can be used to create a diastereomeric mixture, which can often be separated and crystallized more easily. wiley-vch.de

Once a suitable single crystal of the derivative is grown, X-ray diffraction analysis is performed. The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule. By knowing the established stereochemistry of any chiral auxiliary used or by using the anomalous dispersion effect of a heavy atom, the absolute configuration (R or S) at the C-3 center of the original alcohol moiety can be definitively assigned by inference. tcichemicals.comwiley-vch.de

The general workflow for this process is outlined in the table below.

| Step | Procedure | Purpose | Key Considerations |

| 1. Derivatization | React the enantiomerically pure or enriched this compound with a suitable agent (e.g., p-bromobenzoyl chloride). | To produce a solid ester that is amenable to crystallization. | The reaction should not affect the stereocenter. The derivative should have good crystallizing properties. |

| 2. Crystallization | Grow single crystals of the derivative from an appropriate solvent system. | To obtain a well-ordered, three-dimensional lattice required for X-ray diffraction. | This can be a trial-and-error process involving various solvents and conditions. tcichemicals.com |

| 3. X-ray Diffraction | Mount a single crystal on a diffractometer and collect diffraction data. | To obtain a diffraction pattern that is dependent on the crystal's unit cell and atomic arrangement. | A high-quality, defect-free crystal is essential for good data. |

| 4. Structure Solution and Refinement | Process the diffraction data to generate an electron density map and refine the atomic positions. | To build a complete 3D model of the derivative molecule. | The phase problem is solved using computational methods. |

| 5. Absolute Configuration Assignment | Determine the absolute stereochemistry of the derivative (e.g., using the Flack parameter). | To unambiguously assign the R/S configuration of the C-3 stereocenter in the crystallized derivative. | The presence of a heavy atom greatly increases the confidence of the assignment. tcichemicals.com |

| 6. Inference | Relate the determined configuration of the derivative back to the original alcohol. | To establish the absolute configuration of the starting this compound. | Assumes the derivatization chemistry did not alter the stereocenter. |

Theoretical and Computational Chemistry Studies on 1 Chlorohexan 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of 1-chlorohexan-3-ol. These methods solve the Schrödinger equation for a given molecular system, providing information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction pathways of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT can be employed to investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or elimination reactions to form alkenes.

DFT calculations on similar, more straightforward chloroalkanes have revealed that the gas-phase thermal decomposition often proceeds through a four-membered cyclic transition state, leading to the formation of an alkene and hydrogen chloride. researchgate.net For this compound, a similar pathway could be envisioned. DFT studies would typically involve geometry optimization of the reactant, the transition state, and the products. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility.

For instance, a hypothetical DFT study on the dehydrochlorination of this compound could explore the reaction coordinate for the elimination of HCl. The presence of the hydroxyl group at the 3-position may influence the reaction mechanism compared to a simple chloroalkane. It could potentially participate in the reaction through intramolecular catalysis, lowering the activation barrier.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound (Note: These values are illustrative and based on typical DFT calculations for similar molecules.)

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +45.2 |

| Products (Hex-1-en-3-ol + HCl) | B3LYP/6-31G(d) | +15.8 |

Ab initio methods, which are based on first principles without empirical parameterization, are often used to refine the understanding of critical points on a potential energy surface, such as transition states. stanford.edu Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate energies and geometries for transition states.

For this compound, ab initio calculations would be crucial for accurately characterizing the transition state of key reactions. acs.org For example, in a nucleophilic substitution reaction, these methods can precisely determine the bond-breaking and bond-forming distances in the transition state structure. Frequency calculations at the ab initio level are used to confirm that the optimized geometry is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The insights from these calculations are critical for understanding the intimate mechanism of reactions, such as whether a reaction is concerted or stepwise. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static structures and reaction pathways, this compound is a flexible molecule with multiple rotatable bonds. Molecular Dynamics (MD) simulations are the preferred tool for exploring the conformational landscape and dynamics of such molecules. researchgate.net

MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals how the molecule moves and changes its shape. For this compound, MD simulations can identify the most stable conformers (low-energy states) and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as solvents or biological receptors. muni.czmuni.cz

The presence of both a chloro and a hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which could significantly influence the conformational preferences. MD simulations can quantify the occurrence and lifetime of such interactions. Accelerated MD techniques can be employed to enhance the sampling of the conformational space and observe rare events. acs.orgresearchgate.net

Table 2: Hypothetical Torsional Angle Preferences in this compound from MD Simulations (Note: These values are illustrative and represent potential outcomes of an MD simulation.)

| Torsional Angle | Most Populated Range (degrees) |

| Cl-C1-C2-C3 | 170 to 190 (anti-periplanar) |

| C1-C2-C3-O | 50 to 70 (gauche) |

| C2-C3-C4-C5 | 170 to 190 (anti-periplanar) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra. cjoscience.com

For this compound, DFT and ab initio methods can be used to calculate various spectroscopic parameters:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. cjoscience.com Comparing these predicted shifts with experimental values helps in the structural elucidation and assignment of signals.

Vibrational Frequencies: Calculation of vibrational frequencies (IR and Raman) can aid in the interpretation of experimental spectra. cjoscience.com The calculated frequencies for C-Cl, O-H, and C-O stretching and bending modes can be correlated with observed absorption bands.

Discrepancies between calculated and experimental spectra can often be resolved by considering the solvent effects, either implicitly using continuum solvent models or explicitly by including solvent molecules in the calculation.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound (Note: These values are for illustrative purposes.)

| Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Shift (C-Cl) | 48.5 ppm | 49.2 ppm |

| ¹³C NMR Shift (C-OH) | 69.8 ppm | 70.5 ppm |

| IR Frequency (O-H stretch) | 3450 cm⁻¹ | 3400 cm⁻¹ (broad) |

| IR Frequency (C-Cl stretch) | 680 cm⁻¹ | 675 cm⁻¹ |

Structure-Reactivity Relationships: Computational Insights

By systematically studying the properties of this compound and related molecules, computational methods can reveal important structure-reactivity relationships. stanford.eduepa.gov For example, by calculating properties like atomic charges, electrostatic potentials, and frontier molecular orbital (HOMO/LUMO) energies, one can predict the most likely sites for electrophilic or nucleophilic attack.

The calculated molecular electrostatic potential (MEP) map for this compound would likely show a region of negative potential around the oxygen and chlorine atoms, indicating their nucleophilic character, and positive potential around the hydrogen of the hydroxyl group and the carbon atoms attached to the electronegative atoms, indicating their electrophilic character. The energy and shape of the HOMO and LUMO can provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

These computational descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which correlate molecular properties with observed reactivity or biological activity.

1 Chlorohexan 3 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is no specific information available in scientific literature detailing the use of 1-chlorohexan-3-ol in chiral pool synthesis or in methodologies involving chiral auxiliaries to produce optically active compounds. While general methods for creating chiral molecules are well-established, their application using this specific precursor has not been documented.

Nitrogen-containing heterocycles are a critical class of compounds in medicinal and materials chemistry. However, a search of chemical literature did not yield any specific examples or methodologies where this compound is utilized as a starting material or intermediate for the synthesis of these cyclic structures.

The structure of this compound, with its chloro and hydroxyl groups, theoretically allows for further functionalization to create polyfunctional alkanes and alkenes. Despite this potential, there are no specific documented studies or synthetic protocols that demonstrate its use for this purpose.

Role in Sequential Organic Transformations

Sequential, or tandem, organic transformations are efficient processes where multiple chemical bonds are formed in a single reaction vessel. An extensive search of relevant databases reveals no studies focused on or utilizing this compound in such reaction sequences.

Catalyst Development for Reactions Involving this compound

The development of specialized catalysts is a key area of chemical research. However, there is no available research dedicated to the development of specific catalysts for reactions that involve this compound as a substrate.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry Methodologies

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability. polimi.it The synthesis and derivatization of halogenated compounds and alcohols are increasingly being adapted to flow systems. acs.orggoogle.com While direct flow synthesis of 1-Chlorohexan-3-ol is not yet prominent in the literature, the principles from related processes suggest a strong potential for its integration.

The generation of highly reactive organometallic intermediates, often required for the synthesis of complex alcohols, can be managed more safely and efficiently in continuous flow reactors. researchgate.net Methodologies for the continuous synthesis of amino alcohols from halohydrins have been patented, demonstrating the industrial viability of such processes. google.com Applying these concepts to this compound could enable safer, more efficient, and scalable production pathways for its derivatives. For instance, nucleophilic substitution or oxidation reactions at the alcohol or chloride positions could be precisely controlled, minimizing byproduct formation and simplifying purification.

Table 1: Potential Advantages of Flow Chemistry for this compound Reactions

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Rapid dissipation of heat from exothermic reactions. polimi.it | Allows for safe use of highly reactive reagents for substitution or oxidation reactions. |

| Mixing | Efficient and rapid mixing of reactants. polimi.it | Ensures homogeneity in reactions, such as base- or acid-catalyzed transformations, leading to higher selectivity. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. researchgate.net | Beneficial for reactions involving strong oxidizers, reductants, or organometallic reagents with this compound. |

| Scalability | Production can be increased by extending run time rather than increasing reactor volume ("scaling-out"). acs.org | Facilitates straightforward transition from laboratory-scale synthesis to pilot or industrial production of derivatives. |

| Telescoped Reactions | Multiple reaction steps can be performed sequentially without intermediate isolation. acs.org | A two-step derivatization, e.g., oxidation of the alcohol followed by a substitution at the chlorine, could be streamlined. |

Applications in Materials Science and Polymer Chemistry Precursors

Bifunctional molecules are fundamental to polymer science, enabling the construction of linear polymer chains and complex architectures. mdpi.com The isomer of this compound, 6-chlorohexan-1-ol, is a well-documented precursor in materials science. It has been used to synthesize monomers for photoresponsive adhesives and liquid crystalline polymers by attaching the molecule via its hydroxyl group to a functional core, leaving the terminal chloride available for subsequent modification or polymerization. rsc.orgpsu.edu Similarly, 6-chlorohexan-1-ol is a key intermediate in the synthesis of azobenzene-containing polymers for photo-switchable materials. rsc.org

This compound offers a unique structural alternative to its terminal isomers. With both functional groups located at secondary positions, it has the potential to introduce kinks or branches into a polymer backbone, influencing properties like crystallinity, solubility, and thermal behavior. The secondary alcohol can be esterified with monomers like methacryloyl chloride, while the secondary chloride provides a less reactive site for grafting or cross-linking compared to a primary chloride. researchgate.net This differential reactivity could be exploited in multi-step polymer synthesis. mdpi.comrsc.org

Table 2: this compound as a Potential Polymer Precursor

| Compound | Structure | Functional Groups | Potential Polymerization Role | Resulting Polymer Feature |

| This compound | CH₃CH₂CH(OH)CH₂CH₂Cl | Secondary Alcohol, Primary Chloride | Bifunctional monomer for polyesters or polyethers. mdpi.com | Introduces a hexyl chain with a reactive chloride side group. |

| 6-Chlorohexan-1-ol | Cl(CH₂)₆OH | Primary Alcohol, Primary Chloride | Established bifunctional monomer for attaching to core structures. rsc.orgpsu.edu | Linear flexible spacer in side-chain polymers. |

| This compound | CH₃CH₂CH(OH)CH₂CHClCH₃ | Secondary Alcohol, Secondary Chloride | Potential for creating branched or cross-linked polymers. | The secondary nature of both groups could lead to polymers with lower crystallinity and different mechanical properties. |

Bio-Inspired Synthesis and Enzyme-Catalyzed Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases and dehalogenases are particularly relevant for the transformation of this compound.

Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds. asm.org While many HLDs prefer primary haloalkanes, certain classes, such as those from the genus Rhodococcus, are efficient toward secondary alkyl halides. nih.govacs.org The HLD from Sphingomonas paucimobilis (LinB) has a broad substrate specificity that includes chlorinated alcohols. asm.org This suggests that HLDs could be employed to convert this compound into 1,3-hexanediol, a valuable diol, through a clean, hydrolytic process.

Furthermore, the chiral nature of this compound makes it a target for enzymatic kinetic resolution. Lipases, such as Candida antarctica Lipase B (CALB), are widely used to resolve racemic secondary alcohols by selectively acylating one enantiomer, leaving the other enantiomer in high purity. diva-portal.orgmdpi.comrsc.org This chemo-enzymatic approach could provide access to enantiomerically pure (R)- and (S)-1-chlorohexan-3-ol, which are valuable chiral building blocks.

Table 3: Potential Enzymatic Transformations of this compound

| Enzyme Class | Specific Enzyme Example | Proposed Reaction | Product from this compound | Significance |

| Haloalkane Dehalogenase (HLD) | Dehalogenase from Rhodococcus sp. acs.org | Hydrolytic dehalogenation | Hexane-1,3-diol | Green synthesis of a diol from a halogenated precursor. |

| Lipase | Candida antarctica Lipase B (CALB) mdpi.com | Kinetic resolution via transesterification | Enantiopure (R)- or (S)-1-chlorohexan-3-ol and its corresponding ester | Access to valuable chiral synthons for asymmetric synthesis. |

| Halohydrin Dehalogenase (HHDH) | HHDH from Agrobacterium radiobacter rsc.org | (If substrate is first converted to an epoxide) Regioselective epoxide ring-opening | Chiral substituted diols | A potential route in a multi-step bio-inspired synthesis. |

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The dual functionality of this compound provides a platform for discovering novel reactivity. Modern organic synthesis has developed powerful methods for forming carbon-carbon and carbon-heteroatom bonds using alkyl halides as electrophiles. masterorganicchemistry.comembibe.com

Transition metal-catalyzed cross-coupling reactions, which traditionally focused on aryl and vinyl halides, have been expanded to include alkyl halides. chemie-brunschwig.chchemie-brunschwig.ch The development of catalysts for the coupling of secondary alkyl halides is an active area of research. researchgate.netacs.org this compound could serve as a substrate in reactions like the Suzuki, Negishi, or Sonogashira couplings, enabling the introduction of aryl, alkyl, or alkynyl groups at the C-3 position. researchgate.netacs.org The presence of the hydroxyl group could also play a directing role in such catalytic reactions, potentially leading to high regioselectivity.

Intramolecular reactions present another avenue for novel transformations. By modifying the hydroxyl group to an amine or thiol, subsequent intramolecular nucleophilic substitution of the chloride could lead to the formation of substituted heterocyclic scaffolds. For instance, conversion to a 3-amino-1-chlorohexane derivative could be followed by a base-mediated cyclization to form a substituted piperidine, a common motif in pharmaceuticals. nih.gov Similarly, intramolecular etherification could yield substituted tetrahydrofurans, another important structural unit. whiterose.ac.uk

Table 4: Prospective Novel Reactions for this compound

| Reaction Type | Potential Reagents / Catalysts | Transformation of this compound | Potential Product Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), base acs.org | C-C bond formation at C3 | 3-Aryl-hexan-1-ol |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst researchgate.net | C-C bond formation at C3 | 3-Alkynyl-hexan-1-ol |

| Intramolecular Cyclization (Etherification) | Strong base (e.g., NaH) | Internal Sₙ2 reaction | 2-Propyl-tetrahydrofuran |

| Intramolecular Cyclization (Amine Alkylation) | 1. Convert -OH to -NH₂ 2. Base nih.gov | Internal Sₙ2 reaction after functional group modification | 2-Methyl-4-propyl-pyrrolidine (from 5-chloro-2-hexanol analogue) or substituted piperidine |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chlorohexan-3-ol, and what methodological considerations ensure reproducibility?